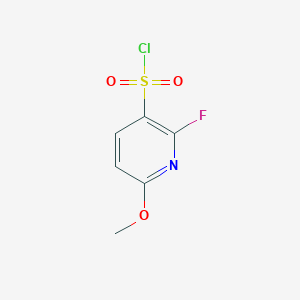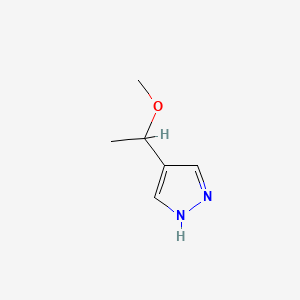
2-Fluoro-6-methoxypyridine-3-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methoxypyridine-3-sulfonylchloride is a chemical compound with the molecular formula C6H5ClFNO3S and a molecular weight of 225.6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxypyridine-3-sulfonylchloride typically involves the introduction of a sulfonyl chloride group to the 3-position of 2-fluoro-6-methoxypyridine. This can be achieved through various synthetic routes, including:
Sulfonylation Reactions: Using sulfonyl chlorides in the presence of a base to introduce the sulfonyl chloride group.
Halogenation Reactions: Introducing the fluorine atom through halogenation reactions, followed by methoxylation to introduce the methoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonylation and halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6-methoxypyridine-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Applications De Recherche Scientifique
2-Fluoro-6-methoxypyridine-3-sulfonylchloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methoxypyridine-3-sulfonylchloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-Fluoro-6-methoxypyridine: Lacks the sulfonyl chloride group but shares the fluorine and methoxy substituents.
3-Sulfonylchloropyridine: Contains the sulfonyl chloride group but lacks the fluorine and methoxy substituents.
Uniqueness: 2-Fluoro-6-methoxypyridine-3-sulfonylchloride is unique due to the presence of both the fluorine and methoxy groups along with the sulfonyl chloride group.
Propriétés
Formule moléculaire |
C6H5ClFNO3S |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
2-fluoro-6-methoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-5-3-2-4(6(8)9-5)13(7,10)11/h2-3H,1H3 |
Clé InChI |
LXUBOFBVOHIFPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)





![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)

![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)

